2-Amino-N-methylnicotinamide

Description

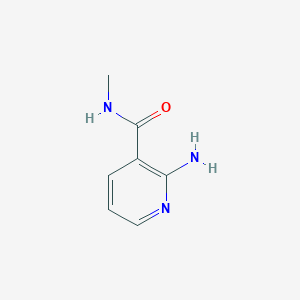

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAUKLIDSVHLCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608951 |

Source

|

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-87-8 |

Source

|

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-N-methylnicotinamide

Executive Summary

2-Amino-N-methylnicotinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural resemblance to biologically active nicotinamides. This guide provides a comprehensive technical overview of the primary synthetic pathways for its preparation, designed for researchers, chemists, and professionals in drug development. We will explore two core retrosynthetic strategies: the amidation of 2-aminonicotinic acid and the amination of a 2-chloro-N-methylnicotinamide precursor. This document delves into the causal mechanisms behind experimental choices, provides detailed, field-proven protocols adapted from established methodologies, and presents a comparative analysis of the discussed pathways to guide researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of the Nicotinamide Scaffold

The nicotinamide moiety is a cornerstone in biological systems, most notably as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). Its derivatives are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of amino and N-methylamido groups on the pyridine ring, as in this compound, creates a molecule with specific hydrogen bonding capabilities and steric profiles, making it a valuable building block for library synthesis and a target for structure-activity relationship (SAR) studies. A robust and well-understood synthetic route is paramount for enabling such research.

Retrosynthetic Analysis: Devising the Core Strategies

A logical disconnection of the target molecule, this compound, reveals two primary and chemically sound synthetic strategies. These pathways hinge on the formation of one of the two amide or amine bonds at the C2 and C3 positions of the pyridine ring in the final steps.

-

Pathway A: C3-N Bond Formation via Amidation. This approach involves the formation of the N-methyl amide bond as a key step. The immediate precursor is 2-aminonicotinic acid, which is coupled with methylamine.

-

Pathway B: C2-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr). This strategy focuses on installing the C2-amino group in the final step. This is typically achieved through the amination of a 2-halopyridine precursor, specifically 2-chloro-N-methylnicotinamide.

The following diagram illustrates these two distinct retrosynthetic disconnections.

Caption: Workflow for the synthesis of this compound via Pathway A.

Pathway B: Synthesis via Amination of 2-Chloro-N-methylnicotinamide

This pathway strategically installs the sensitive C2-amino group at the final stage of the synthesis. This can be advantageous as it avoids potential side reactions of the amino group during the formation of the amide bond. The key transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.

4.1 Precursor Synthesis: 2-Chloro-N-methylnicotinamide

The synthesis of this precursor is straightforward. It is typically prepared from 2-chloronicotinic acid. The carboxylic acid is first converted to a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloronicotinoyl chloride is then reacted with methylamine to form the desired N-methyl amide. An alternative, one-pot method involves reacting 2-chloro-3-trichloromethylpyridine with an amine. [1]

4.2 Key Step: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the C3-amido group.

Causality Behind Experimental Choices:

-

Amino Source: Aqueous ammonia is a common and effective nucleophile for this transformation. High concentrations and elevated temperatures are typically required to drive the reaction. [2]* Reaction Conditions: The reaction is often performed in a sealed vessel or autoclave to allow for heating above the boiling point of the solvent, which significantly increases the reaction rate. [2][3]The pressure generated by the heated ammonia solution facilitates the substitution.

-

Solvent: Water or polar organic solvents like ethanol can be used. Water is a green and effective solvent for reactions with aqueous ammonia. [2] The proposed workflow for Pathway B is visualized below.

Caption: Workflow for the synthesis of this compound via Pathway B.

Comparative Analysis of Synthetic Pathways

The choice between Pathway A and Pathway B depends on several factors, including scale, available equipment, and cost of starting materials.

| Feature | Pathway A (Amidation) | Pathway B (Amination / SNAr) |

| Key Transformation | Amide bond formation | Nucleophilic Aromatic Substitution |

| Starting Materials | 2-Aminonicotinic acid, Methylamine | 2-Chloronicotinic acid, Methylamine, Ammonia |

| Reagent Cost | Potentially higher due to coupling agents (e.g., HATU). | Generally lower, uses basic reagents (SOCl₂, NH₃). |

| Reaction Conditions | Generally mild (room temperature to moderate heat). | Requires high temperature and pressure (autoclave). |

| Scalability | Good, but cost of coupling agents can be a factor. | Excellent for large scale; avoids expensive reagents. |

| Safety/Handling | Handling of coupling agents. | Use of thionyl chloride (corrosive) and autoclave (high pressure). |

| Potential Issues | Incomplete reaction, side-product formation from coupling agent. | Incomplete substitution, potential for side reactions at high temp. |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and represent a practical approach to the synthesis of this compound.

Protocol 6.1: Synthesis of this compound (Pathway A)

Step 1: Synthesis of 2-Aminonicotinic Acid (if not commercially available) Adapted from microwave-assisted synthesis methodologies. [4]

-

To a 10 mL microwave reaction vessel, add 2-chloronicotinic acid (1.0 g, 6.35 mmol), and 40% aqueous methylamine (7.0 equivalents). Note: The original reference uses this for 2-(methylamino)nicotinic acid; for 2-aminonicotinic acid, aqueous ammonia would be substituted for methylamine.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the mixture to 140°C for 1.5 hours with stirring.

-

After cooling to room temperature, carefully unseal the vessel.

-

Acidify the reaction mixture with 2M HCl to pH ~4-5 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-aminonicotinic acid.

Step 2: Amidation to form this compound Adapted from standard HATU coupling procedures. [5]

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminonicotinic acid (1.0 g, 7.24 mmol) in anhydrous DMF (20 mL).

-

Add HATU (3.30 g, 8.69 mmol, 1.2 eq.) and DIPEA (3.8 mL, 21.7 mmol, 3.0 eq.) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of methylamine (2.0 M in THF, 4.0 mL, 8.0 mmol, 1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours. Monitor completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 6.2: Synthesis of this compound (Pathway B)

Step 1: Synthesis of 2-Chloro-N-methylnicotinamide Adapted from standard acid chloride formation and amidation.

-

Suspend 2-chloronicotinic acid (5.0 g, 31.7 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add thionyl chloride (3.5 mL, 47.6 mmol, 1.5 eq.) dropwise.

-

Heat the mixture to reflux for 3 hours until the solution becomes clear.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding crude 2-chloronicotinoyl chloride.

-

Dissolve the crude acid chloride in DCM (50 mL) and cool to 0°C in an ice bath.

-

Slowly add a solution of methylamine (40% in water, 7.4 mL, 95.1 mmol, 3.0 eq.).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield 2-chloro-N-methylnicotinamide, which can be used in the next step without further purification.

Step 2: Amination to form this compound Adapted from patent literature on the amination of 2-chloropyridines. [2][3]

-

Place 2-chloro-N-methylnicotinamide (2.0 g, 11.7 mmol) and 28% aqueous ammonia (30 mL) into a high-pressure steel autoclave.

-

Seal the autoclave and heat the mixture to 170°C with internal stirring for 7-10 hours.

-

Cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture and concentrate under reduced pressure to remove most of the ammonia and water.

-

Extract the aqueous residue with ethyl acetate or chloroform.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the pyridine ring protons, the N-methyl group, and the amino group protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as N-H stretches for the amine and amide, and the C=O stretch of the amide.

Conclusion

This guide has detailed two robust and scientifically-grounded synthetic pathways for the preparation of this compound. Pathway A, proceeding through the amidation of 2-aminonicotinic acid, offers mild reaction conditions but may involve more expensive coupling reagents. Pathway B, which relies on the amination of 2-chloro-N-methylnicotinamide, is well-suited for larger-scale synthesis due to its use of inexpensive reagents, though it requires specialized high-pressure equipment. By understanding the chemical principles and practical considerations outlined herein, researchers can confidently select and execute a synthetic strategy tailored to their laboratory capabilities and project goals.

References

- (CN106458908B) The manufacturing method of 2- amino -6- methylnicotinic acids.

-

Navuluri, S., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5). [Link]

-

O'Donovan, D. H., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483. [Link]

- (EP3162796A1) Method for producing 2-amino-6-methylnicotinic acid.

- (WO2015198486A1) Method for producing 2-amino-6-methylnicotinic acid.

- (CN112824387A) 2-methyl nicotinate and preparation method and application thereof.

- (US20200102274A1) Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.

-

Wang, H., et al. (2013). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

-

Pancechowska-Ksepko, D., et al. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40. [Link]

-

Navuluri, S., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]

-

(EP 3162796 A1) Method for producing 2-amino-6-methylnicotinic acid. European Patent Office. [Link]

-

Lei, P., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4193. [Link]

- (CN101693687B) Method for preparing 2-chloro-N, N-dimethylnicotinamide.

-

Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12818. [Link]

-

Liu, C., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(28), 18181-18185. [Link]

-

Lan, Q., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

-

Al-Salami, B. K., & Saleh, D. M. (2025). Reagents used in the amidation reaction of N-methyl-α-amino acids. ResearchGate. [Link]

Sources

- 1. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 2. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-N-methylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-N-methylnicotinamide (CAS 870997-87-8), a substituted pyridinecarboxamide of interest to researchers in medicinal chemistry and drug development.[1][2][3] While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide covers the compound's structure, predicted physicochemical properties, potential synthetic routes, and proposed analytical methodologies. It is intended to serve as a foundational resource for scientists, enabling informed experimental design and accelerating research and development efforts involving this class of compounds.

Introduction and Molecular Structure

This compound belongs to the nicotinamide family, a class of compounds structurally related to niacin (Vitamin B3).[4] The core structure consists of a pyridine ring with a carboxamide group at the 3-position. In this specific isomer, an amino group is substituted at the 2-position of the pyridine ring, and a methyl group is attached to the nitrogen of the amide.

The molecular formula of this compound is C₇H₉N₃O, and its molecular weight is 151.17 g/mol .[2] The presence of the amino group and the N-methylamide functionality significantly influences the electronic properties and potential biological activity of the molecule compared to its parent compound, nicotinamide.

Sources

A Technical Guide to 2-Amino-N-methylnicotinamide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 2-Amino-N-methylnicotinamide, a heterocyclic building block of increasing interest in medicinal chemistry and drug development. The primary objective is to furnish researchers, chemists, and drug development professionals with essential data, including its definitive Chemical Abstracts Service (CAS) number, physicochemical properties, synthetic considerations, and its emerging role in the synthesis of biologically active agents. We will delve into the causality behind synthetic strategies and contextualize its application with insights into relevant biological pathways, ensuring this guide serves as a practical and authoritative resource for laboratory and development settings.

Core Identification and Physicochemical Profile

The unambiguous identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. This compound is definitively identified by CAS Number 870997-87-8 [1][2][3].

This compound belongs to the pyridinecarboxamide class of molecules, which are characterized by a pyridine ring substituted at position 3 with a carboxamide group[4]. The specific structure of this compound features an amino group at the C2 position and an N-methylated amide, which significantly influences its chemical reactivity, solubility, and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 870997-87-8 | [1][2][3] |

| Molecular Formula | C₇H₉N₃O | [3] |

| Molecular Weight | 151.17 g/mol | [3] |

| Synonyms | N-Methyl-2-aminopyridine-3-carboxamide, 2-amino-N-methylpyridine-3-carboxamide | [3] |

| Purity (Typical) | ≥95-97% | [1][3] |

| Storage | Room Temperature, Sealed in Dry Conditions | [3] |

These fundamental properties are critical for experimental design, including solvent selection for reactions and assays, accurate molar concentration calculations, and ensuring long-term stability.

Synthesis Strategies and Mechanistic Rationale

The synthesis of 2-aminonicotinamide derivatives is a well-established area of organic chemistry, driven by their utility as versatile intermediates.[5] While specific, publicly available, step-by-step protocols for this compound (870997-87-8) are proprietary to chemical suppliers, its synthesis can be logically inferred from established methods for analogous structures, such as 2-aminonicotinic acid and its amides.

A prevalent strategy involves the amination of a pre-functionalized pyridine ring. For instance, a common precursor, 2-chloronicotinic acid, can be converted to the target amide through a two-step process:

-

Amidation: The carboxylic acid group of 2-chloronicotinic acid is first activated and then reacted with methylamine (CH₃NH₂) to form 2-chloro-N-methylnicotinamide. The choice of coupling agent (e.g., SOCl₂, EDCI) is critical here to achieve high yield and minimize side reactions.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C2 position is subsequently displaced by an amino group. This is typically achieved by heating the intermediate with an ammonia source, often in a sealed vessel (autoclave) to maintain pressure and high concentrations.[6][7] The electron-withdrawing nature of the pyridine ring nitrogen and the amide group facilitates this substitution.

An alternative approach involves starting from 2-aminonicotinic acid.[8][9] The carboxylic acid is converted to the N-methylamide in a standard amidation reaction. This route avoids the potentially harsh conditions of the SNAAr reaction but relies on the availability of the 2-aminonicotinic acid starting material.

Caption: Generalized synthetic workflows for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Nicotinamide and its derivatives are privileged structures in biology and medicine. They are central to the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[10][11] The structural motif of this compound makes it a valuable building block for synthesizing more complex molecules that can modulate NAD+-dependent pathways and other biological targets.

Role as a Synthetic Intermediate

The primary application of this compound is as a chemical building block.[5] Its bifunctional nature (an aromatic amine and an amide) allows for diverse chemical modifications, enabling its incorporation into larger, more complex molecular scaffolds. This is particularly relevant in the construction of compound libraries for high-throughput screening.

Relevance to Nicotinamide N-Methyltransferase (NNMT) and Metabolic Disorders

The N-methylation of nicotinamide is a key biological process catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).[12][13] This enzyme converts nicotinamide to 1-methylnicotinamide (MNA or NMN), regulating the NAD+ salvage pathway.[13][14] Overexpression of NNMT is associated with various metabolic disorders and cancers.[12][15]

While this compound is not the direct product of NNMT, its structural similarity to nicotinamide and its metabolites makes it and its derivatives prime candidates for the development of NNMT inhibitors.[12][15] Small molecule inhibitors of NNMT are actively being explored as potential therapeutics.[15] The synthesis of libraries based on the aminonicotinamide scaffold is a rational strategy for discovering novel modulators of this important enzyme.

Caption: Role of NNMT in nicotinamide metabolism and point of therapeutic intervention.

Exemplar Experimental Protocol: Quality Control via HPLC

To ensure the identity and purity of this compound (CAS 870997-87-8), a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential. This protocol serves as a self-validating system for material received from suppliers or synthesized in-house.

Objective: To verify the purity of a sample of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution for the working sample (0.1 mg/mL).

-

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 260 nm (based on the pyridine chromophore)

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. The result should be ≥95% for high-quality material.

-

Causality: The C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The formic acid provides protons to sharpen peak shape, and the gradient elution ensures that both the main compound and any potential impurities (of varying polarity) are effectively separated and eluted from the column.

Conclusion

This compound (CAS 870997-87-8) is a strategically important chemical intermediate. Its defined structure and physicochemical properties, coupled with established synthetic principles for related nicotinamides, provide a solid foundation for its use in research. Its relevance to the NNMT pathway highlights its potential as a core scaffold for developing novel therapeutics for metabolic diseases and oncology. This guide provides the foundational, authoritative information required for professionals to confidently source, handle, and strategically employ this compound in advanced drug discovery programs.

References

- Synthesis of Some 2-aminonicotinic Acid Derivatives. Pol J Pharmacol Pharm. Nov-Dec 1975;27(6):637-40.

- Taylor, E. C., & Barton, J. W. (1962). Synthesis of 2-Aminonicotinamides by Raney Nickel Cleavage of Pyrazolo[3,4-b]-pyridines. Journal of the American Chemical Society, 84(10), 1894–1897.

- This compound (CAS 870997-87-8). Alchem Pharmtech.

- This compound (Cas 870997-87-8). Parchem.

- This compound (CAS:870997-87-8). Sunway Pharm Ltd.

- Synthesis of 2-aminonicotinic acid.

- 2-Aminonicotinic acid synthesis. ChemicalBook.

- The manufacturing method of 2- amino -6- methylnicotinic acids.

- 2-aminonicotinic acid synthetic method.

- N-Methylnicotinamide (HMDB0003152).

- Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Tre

- De novo biosynthesis and nicotinamide biotransformation of nicotinamide mononucleotide by engineered yeast cells.

- Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central (PMC).

- New Offering of 2-Aminonicotinamide. Labinsights.

- Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. PubMed Central (PMC).

- Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. MDPI.

- Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the tre

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. parchem.com [parchem.com]

- 3. This compound - CAS:870997-87-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. hmdb.ca [hmdb.ca]

- 5. labinsights.nl [labinsights.nl]

- 6. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 7. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. De novo biosynthesis and nicotinamide biotransformation of nicotinamide mononucleotide by engineered yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]

- 13. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Amino-N-methylnicotinamide. As a derivative of nicotinamide (Vitamin B3), this compound holds potential for investigation in various biological contexts, particularly in relation to the well-established roles of nicotinamide and its metabolites in cellular signaling and metabolism. This document serves as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering detailed protocols and in-depth scientific insights.

Introduction: The Chemical Context and Potential Significance

Nicotinamide and its derivatives are central players in cellular metabolism, most notably as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). The enzymatic methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide is a key step in nicotinamide clearance and has been implicated in various physiological and pathological processes.[1] this compound, a structural analog of these vital molecules, presents an intriguing subject for scientific exploration. Its unique structural modification—the addition of an amino group at the 2-position of the pyridine ring—may confer novel chemical properties and biological activities. Understanding the precise molecular architecture and establishing robust synthetic and analytical methodologies are the first critical steps in unlocking the potential of this compound.

Molecular Structure and Physicochemical Properties

This compound is a pyridinecarboxamide characterized by a nicotinamide core functionalized with a 2-amino group and an N-methylated amide.

Core Chemical Information

| Property | Value | Source |

| IUPAC Name | 2-amino-N-methylpyridine-3-carboxamide | [2] |

| Synonyms | 2-Amino-N-methyl-3-pyridinecarboxamide, N-Methyl-2-aminopyridine-3-carboxamide | [2] |

| CAS Number | 870997-87-8 | [2] |

| Molecular Formula | C₇H₉N₃O | [2] |

| Molecular Weight | 151.17 g/mol | [2] |

| InChI Key | KOAUKLIDSVHLCP-UHFFFAOYSA-N | [2] |

Structural Elucidation

The definitive three-dimensional arrangement of atoms in this compound would be best determined by single-crystal X-ray diffraction. However, to date, a crystal structure for this specific compound has not been deposited in publicly available databases. In its absence, we can infer structural features from spectroscopic data and comparison with related molecules.

The molecular structure consists of a planar pyridine ring. The electronic properties of the ring are influenced by the electron-donating amino group at the 2-position and the electron-withdrawing carboxamide group at the 3-position. The N-methylamide moiety introduces a degree of conformational flexibility.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-aminonicotinic acid. The first step is the activation of the carboxylic acid, followed by reaction with methylamine.

Experimental Protocol: Amidation of Methyl 2-aminonicotinate

This protocol is adapted from general procedures for the synthesis of amides from esters.[3]

Materials:

-

Methyl 2-aminonicotinate

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Methanol (or other suitable solvent)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-aminonicotinate in a suitable solvent such as methanol.

-

Addition of Methylamine: To the stirred solution, add an excess of methylamine solution. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting ester and the appearance of the product amide.

-

Work-up: Once the reaction is complete, the solvent and excess methylamine are removed under reduced pressure using a rotary evaporator. The resulting crude product can be dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent.

-

Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[4][5][6]

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (3H) | 6.5 - 8.5 | m | - |

| -NH₂ (2H) | 5.0 - 6.0 | br s | - |

| -NH-CH₃ (1H) | 7.5 - 8.5 | br s | - |

| -N-CH₃ (3H) | ~2.8 | d | ~5 |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Pyridine-C (5C) | 105 - 160 |

| -N-CH₃ | ~26 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

-

Molecular Ion (M+H)⁺: m/z = 152.08 (for ESI-MS)

-

Key Fragmentation Patterns: The fragmentation of this compound in the mass spectrometer is expected to involve cleavages at the amide bond and within the pyridine ring. Common losses would include the neutral loss of the methylamino group (-NHCH₃) and subsequent fragmentation of the pyridine ring.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 260 nm) |

Biological Activity and Therapeutic Potential

The biological activity of this compound has not been extensively studied. However, based on its structural similarity to nicotinamide and other nicotinamide derivatives, several potential areas of investigation can be proposed.

Potential as an NNMT Substrate or Inhibitor

A key question is whether this compound can act as a substrate or inhibitor of nicotinamide N-methyltransferase (NNMT). The presence of the 2-amino group could significantly alter its interaction with the enzyme's active site compared to the native substrate, nicotinamide.[8][9]

Screening for Bioactivity

High-throughput screening of this compound against various biological targets would be a valuable approach to identify novel activities. Public databases such as ChEMBL can be a source of preliminary screening data. A search of the ChEMBL database reveals that this compound has been included in screening libraries, but as of now, no significant biological activity has been reported.[10]

Comparison with Related Bioactive Molecules

Derivatives of 2-aminonicotinamide have shown promise as antifungal agents by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[11] This suggests that the 2-aminonicotinamide scaffold is a viable starting point for the development of new therapeutic agents. Further investigation is warranted to determine if this compound itself possesses similar or other biological activities.

Conclusion and Future Directions

This compound is a structurally interesting derivative of nicotinamide with underexplored biological potential. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and key analytical characterization methods. Future research should focus on:

-

Definitive Structural Elucidation: Obtaining a single-crystal X-ray structure to confirm the three-dimensional conformation.

-

Optimization of Synthesis: Developing and optimizing a high-yielding and scalable synthetic protocol.

-

Comprehensive Biological Evaluation: Systematic screening of the compound against a wide range of biological targets, including NNMT, to uncover its pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the structural requirements for any observed biological activity.

The information presented herein provides a solid foundation for researchers to embark on the further investigation of this compound and its potential applications in science and medicine.

References

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 311-325. (2017).

-

Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. (1975).

-

Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.

-

NMR Chemical Shifts.

-

Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 13(18), 4725. (2021).

-

2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum. ChemicalBook.

-

Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 22(11), 1849-1859. (2009).

-

Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40. (1975).

-

New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 27(21), 7486. (2022).

-

Effect of increased nicotinamide concentration upon NNMT activity in HepG2 hepatocarcinoma cells. ResearchGate.

-

Synthesis of the methyl ester of 2,2-bis(aminomethyl)propionic acid. ResearchGate.

-

Synthesis of 2-aminonicotinic acid. ResearchGate.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Supporting Information. The Royal Society of Chemistry.

-

An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate.

-

ChEMBL. EMBL-EBI.

-

N'-Methylnicotinamide. PubChem.

-

PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. ChemicalBook.

-

2-Amino-N-methylpyridine-3-carboxamide. CymitQuimica.

-

Nicotinamide. PubChem.

-

Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(10), 5194-5206. (2019).

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide.

-

1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. (2007).

-

Chemical shifts. UCL.

-

NNMT activation can contribute to the development of fatty liver disease by modulating the NAD+ metabolism. Scientific Reports, 8(1), 8649. (2018).

-

Method for preparing 2-chloro-N, N-dimethylnicotinamide. Google Patents.

-

A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Nature Communications, 15(1), 1381. (2024).

-

2-Amino-N-methylpropanamide. PubChem.

-

Screening drug additives for biological activity. National Institutes of Health (NIH).

-

ChEMBL. EMBL-EBI.

-

N-(2-Amino-phenyl)-nicotinamide. PubChem.

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

-

2-Amino-5-methylnicotinamide. Benchchem.

-

13-C NMR Chemical Shift Table.

-

2-Amino-5-methylnicotinamide. MySkinRecipes.

-

Isolation and Identification of Two New Nicotinamide Metabolites. The Journal of Biological Chemistry, 244(12), 3277-3282. (1969).

-

N-Methylnicotinamide. Human Metabolome Database.

-

Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 341-352. (2017).

-

Pellagra. Wikipedia.

-

Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries. Frontiers in Microbiology, 7, 1941. (2016).

-

Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. (2017).

-

MSnLib: efficient generation of open multi-stage fragmentation mass spectral libraries. Nature Methods, 21(1), 101-104. (2024).

-

Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 515-536. (2017).

-

2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

Sources

- 1. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-methylpyridine-3-carboxamide | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR [m.chemicalbook.com]

- 6. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Explore all Documents - ChEMBL [ebi.ac.uk]

- 11. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

Whitepaper: The Synthesis and Characterization of 2-Amino-N-methylnicotinamide as a Core Scaffold in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 2-Amino-N-methylnicotinamide, a heterocyclic amine with significant potential as a building block in modern drug discovery. While a singular "discovery" manuscript for this specific molecule is not prominently documented in seminal literature, its structural motifs are present in numerous patented and researched compounds, indicating its importance as a key intermediate. This whitepaper synthesizes information from related syntheses and analytical data to present a probable and efficient pathway for its preparation and characterization. We will delve into the rationale behind the selected synthetic strategy, provide detailed experimental protocols, and outline the analytical techniques required for structural elucidation and purity confirmation. Furthermore, we will explore the compound's potential biological significance by examining the therapeutic applications of its derivatives, particularly in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Significance of the Aminonicotinamide Scaffold

The nicotinamide backbone, a fundamental component of the essential coenzyme NAD+, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, from pellagra treatment to neuroprotection.[1][2] The introduction of an amino group at the 2-position of the pyridine ring, as seen in this compound, significantly alters the molecule's electronic properties and hydrogen bonding capabilities. This modification opens up new avenues for molecular interactions with biological targets. Derivatives of 2-aminonicotinamide have been investigated as potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, a key target in anti-angiogenic cancer therapy.[3] The N-methyl amide functionality further refines the molecule's solubility and metabolic stability.

This guide will focus on the practical aspects of working with this compound, providing a robust foundation for its synthesis and characterization in a research setting.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking the target molecule down into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

The most logical synthetic route involves the amidation of 2-aminonicotinic acid with methylamine. 2-Aminonicotinic acid itself can be synthesized from 2-chloronicotinonitrile through a two-step process of hydrolysis and amination. This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials.

Experimental Protocols

Synthesis of 2-Aminonicotinic Acid from 2-Chloronicotinonitrile

This two-step, one-pot synthesis is adapted from methodologies reported for similar pyridine derivatives.[4][5]

Step 1: Hydrolysis of 2-Chloronicotinonitrile to 2-Chloronicotinamide

-

To a solution of 2-chloronicotinonitrile (1 equiv.) in a suitable solvent such as tert-butanol, add concentrated sulfuric acid (2 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloronicotinamide.

Step 2: Amination of 2-Chloronicotinamide to 2-Aminonicotinic Acid

-

The crude 2-chloronicotinamide is subjected to amination without further purification.

-

In a sealed pressure vessel, dissolve the crude 2-chloronicotinamide in aqueous ammonia (28-30%).

-

Heat the mixture to 160-180 °C for 6-8 hours.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove ammonia.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-aminonicotinic acid.

Synthesis of this compound from 2-Aminonicotinic Acid

Step 3: Amidation of 2-Aminonicotinic Acid

-

Suspend 2-aminonicotinic acid (1 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equiv.), and a non-nucleophilic base like triethylamine (TEA) (2.5 equiv.).

-

Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Add a solution of methylamine (2.0 M in THF, 1.5 equiv.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield pure this compound.

Caption: Synthetic workflow for this compound.

Structural Characterization and Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the amino protons, a doublet for the N-methyl protons, and a quartet for the amide proton. |

| ¹³C NMR | Carbons of the pyridine ring, with the carbon bearing the amino group shifted upfield, and the amide carbonyl carbon appearing downfield. |

| FT-IR (cm⁻¹) | N-H stretching of the primary amine (two bands, ~3400-3200), N-H stretching of the secondary amide (~3300), C=O stretching of the amide (~1650), and N-H bending (~1600). |

| Mass Spec (ESI+) | A prominent [M+H]⁺ peak corresponding to the molecular weight of 151.17 g/mol . |

| HPLC Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). |

Biological Context and Potential Applications

While this compound itself has not been extensively studied for its biological activity, its core structure is a key component of molecules with significant therapeutic potential. The broader class of 2-aminonicotinamide derivatives has shown promise in several areas:

-

Oncology: As previously mentioned, derivatives have been patented as inhibitors of VEGF-receptor tyrosine kinase, suggesting a role in anti-angiogenesis therapy.[3]

-

Antifungal Agents: The synthesis of novel 2-aminonicotinamide derivatives has led to the identification of compounds with excellent activity against various fungal strains.[9]

-

Metabolic Disorders: The parent molecule, nicotinamide, is a precursor to NAD+, a critical coenzyme in cellular metabolism.[10][11] The methylation of nicotinamide is a key step in its metabolism, catalyzed by Nicotinamide N-methyltransferase (NNMT).[12][13][14] While this compound is not the natural substrate for NNMT, its structural similarity suggests that it could be a valuable tool for studying the active site of this enzyme or as a scaffold for developing NNMT inhibitors.[15][16]

Caption: The role of NNMT in nicotinamide metabolism.

Conclusion and Future Directions

This compound is a versatile and valuable chemical entity that serves as a cornerstone for the synthesis of a wide array of potentially therapeutic compounds. This guide has provided a detailed, practical framework for its synthesis and characterization, drawing upon established chemical principles and data from related molecules. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to readily access this important building block.

Future research should focus on a more detailed biological evaluation of this compound itself. Investigating its potential as an NNMT inhibitor or as a modulator of other NAD+-dependent pathways could unveil novel therapeutic applications. Furthermore, the continued exploration of its derivatives, particularly in the realms of oncology and infectious diseases, is a promising avenue for drug discovery.

References

- Alchem.Pharmtech. CAS 870997-87-8 | this compound.

- National Center for Biotechnology Information. (2024). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central.

- Google Patents. (2017). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

- National Center for Biotechnology Information. (2025). 2-Methylnicotinamide. PubChem.

- Benchchem. 2-Amino-5-methylnicotinamide | 1021871-28-2.

- Ambeed.com. 870997-87-8 | this compound | Amides.

- Sunway Pharm Ltd. This compound - CAS:870997-87-8.

- BLD Pharm. 870997-87-8|this compound.

- MySkinRecipes. 2-Amino-5-methylnicotinamide.

- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- National Center for Biotechnology Information. (2025). N'-Methylnicotinamide. PubChem.

- American Association for Cancer Research. (1960). Effects of Nicotinamide and Related Compounds on the Antileukemic Activity of 2-Amino-1,3,4-thiadiazole. Cancer Research.

- Google Patents. (2001). WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors.

- National Center for Biotechnology Information. (1975).

- National Center for Biotechnology Information. (2019). Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule. PubMed Central.

- Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

- BLD Pharm. 97510-78-6|N-methyl-2-(methylamino)nicotinamide.

- MDPI. (2024).

- ResearchGate. (2014). Synthesis of 2-aminonicotinic acid.

- Wikipedia. (2024). Pellagra.

- ResearchGate. (1969). Isolation and Identification of Two New Nicotinamide Metabolites.

- Human Metabolome Database. (2024). Showing metabocard for N-Methylnicotinamide (HMDB0003152).

- National Center for Biotechnology Information. (2008).

- National Center for Biotechnology Information. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PubMed Central.

- National Center for Biotechnology Information. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. PubMed.

- ResearchGate. (2024). (PDF) Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice.

- Cayman Chemical. (2024). N-Methylnicotinamide (CAS 114-33-0).

- National Institutes of Health. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice.

- National Center for Biotechnology Information. (2007). 1-Methylnicotinamide (MNA)

- TSI Journals. (2010).

- MDPI. (2024).

- ResearchGate. (2012). Synthesis, spectral and magnetic properties of two different 2-nitrobenzoatocopper(II) complexes containing N,N-diethylnicotinamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pellagra - Wikipedia [en.wikipedia.org]

- 3. WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. 870997-87-8 | this compound | Amides | Ambeed.com [ambeed.com]

- 7. 870997-87-8|this compound|BLD Pharm [bldpharm.com]

- 8. tsijournals.com [tsijournals.com]

- 9. benchchem.com [benchchem.com]

- 10. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 12. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: IUPAC Nomenclature and Structural Elucidation

An In-depth Technical Guide to 2-Amino-N-methylnicotinamide

Executive Summary: This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will elucidate its formal IUPAC nomenclature, detail its structural and physicochemical properties, outline a conceptual synthetic pathway, and discuss its current and potential applications as a therapeutic agent and chemical building block. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

The formal nomenclature of a chemical entity is foundational to its scientific identity. While commonly referred to as this compound, its systematic IUPAC (International Union of Pure and Applied Chemistry) name provides an unambiguous structural description.

Preferred IUPAC Name: 2-amino-N-methylpyridine-3-carboxamide

This name is derived following a hierarchical set of rules:

-

Parent Hydride: The core structure is a six-membered heterocyclic aromatic ring containing one nitrogen atom, which is named pyridine .[1] The numbering of the ring atoms begins at the nitrogen, assigning it position 1.[1]

-

Principal Characteristic Group: The molecule contains a carboxamide group (-CONH₂) attached to the pyridine ring. When this is the highest-priority functional group, the suffix "-carboxamide" is appended to the name of the parent hydride.[2][3]

-

Positioning: The carboxamide group is located at position 3 of the pyridine ring, leading to the base name pyridine-3-carboxamide . This specific structure is also commonly known as nicotinamide.[3]

-

Substituents on the Parent Ring: An amino group (-NH₂) is present on the pyridine ring at position 2. This is indicated by the prefix "2-amino ".

-

Substituents on the Functional Group: A methyl group (-CH₃) replaces one of the hydrogen atoms on the nitrogen of the amide functional group. This is specified by the prefix "N-methyl ", where the 'N' indicates its attachment to the amide nitrogen.[4]

Combining these elements in the prescribed order—substituents on the parent ring, substituents on the functional group, and the parent structure with its principal functional group—yields the full, unambiguous IUPAC name: 2-amino-N-methylpyridine-3-carboxamide .

Structural Visualization

The following diagram illustrates the chemical structure with IUPAC numbering, clarifying the placement of each functional group.

Caption: Molecular structure and IUPAC numbering of 2-amino-N-methylpyridine-3-carboxamide.

Part 2: Physicochemical Properties

A summary of key identifiers and properties for this compound is crucial for laboratory use, regulatory documentation, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonym | 2-amino-N-methylpyridine-3-carboxamide | - |

| CAS Number | 870997-87-8 | [5] |

| Molecular Formula | C₇H₉N₃O | [5] |

| Molecular Weight | 151.17 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | 95% (typical commercial) | [5] |

| Storage Temperature | Room Temperature | [5] |

Part 3: Conceptual Synthetic Pathway

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of pathway is often dictated by the availability and cost of starting materials, desired purity, and scalability. A logical and field-proven approach involves a multi-step synthesis starting from a halogenated pyridine precursor.

Experimental Rationale: The strategy hinges on the differential reactivity of the positions on the pyridine ring and the sequential introduction of the required functional groups. Using a chloro-substituted pyridine is a common strategy, as the chlorine atom can be displaced via nucleophilic aromatic substitution.[6]

Proposed Workflow:

-

Amidation: The synthesis begins with 2-chloronicotinic acid. To form the N-methyl amide, the carboxylic acid must first be activated, typically by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2-chloronicotinoyl chloride is then reacted with methylamine (CH₃NH₂) to yield 2-chloro-N-methylnicotinamide. This reaction is a standard nucleophilic acyl substitution.

-

Amination: The second key step is the replacement of the chlorine atom at the C2 position with an amino group. This is achieved through a nucleophilic aromatic substitution reaction. Heating 2-chloro-N-methylnicotinamide with a source of ammonia (e.g., aqueous or alcoholic ammonia) under pressure facilitates the displacement of the chloride ion, yielding the final product, this compound. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates this substitution at the C2 position.

The following diagram outlines this conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Part 4: Applications and Scientific Significance

This compound and its derivatives are of considerable interest due to their structural relationship to nicotinamide (a form of vitamin B3) and their utility as versatile chemical intermediates.[3][7]

Therapeutic Potential as Kinase Inhibitors

The primary area of investigation for this class of compounds is in oncology. The 2-amino-nicotinamide scaffold has been identified as a key pharmacophore for the inhibition of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[8][9]

-

Mechanism of Action: VEGF is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, a process they stimulate by overexpressing VEGF. By inhibiting the VEGF receptor kinase, 2-amino-nicotinamide derivatives can block this signaling pathway, thereby cutting off the tumor's blood supply and inhibiting its growth.[8] Several studies have focused on designing and synthesizing novel nicotinamide derivatives as potent and selective VEGFR-2 inhibitors.[10]

Scaffolding in Medicinal Chemistry

Beyond direct therapeutic use, the molecule serves as a valuable building block in the synthesis of more complex chemical libraries.[7] Its three distinct functional groups—the pyridine nitrogen, the C2-amino group, and the N-methylamide—offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Relation to NAD+ Metabolism

As a derivative of nicotinamide, this compound belongs to a family of molecules central to cellular metabolism. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions. The methylation of nicotinamide is a key step in its metabolic pathway, catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[11][12] While this compound is not a direct metabolite, its structural similarity makes it a compound of interest for studying the enzymes involved in the NAD+ salvage pathway and for developing potential modulators of these enzymes.

Conclusion

This compound, systematically named 2-amino-N-methylpyridine-3-carboxamide , is a well-defined chemical entity with significant relevance in modern chemical and biomedical research. Its unambiguous IUPAC name provides a clear structural definition, which is essential for scientific communication. The compound's utility as a synthetic building block, combined with the demonstrated potential of the 2-amino-nicotinamide scaffold as a potent VEGFR-2 inhibitor, positions it as a valuable molecule for the development of novel anti-cancer therapeutics. Further investigation into its synthesis, reactivity, and biological activity will continue to be a priority for researchers in medicinal chemistry and drug development.

References

- Pyridine - Wikipedia. (n.d.).

- This compound | 870997-87-8. (n.d.). Sigma-Aldrich.

- Synthesis of Some 2-aminonicotinic Acid Derivatives. (1975). Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40.

- Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry.

- What is the IUPAC name of pyridine? (2018). Quora.

- Nomenclature of Inorganic Chemistry (IUPAC Recommendations 2005). (2005). Royal Society of Chemistry.

- 2-Methylnicotinamide | C7H8N2O | CID 12243705. (n.d.). PubChem, National Institutes of Health.

- N-methyl-2-(methylamino)nicotinamide | 97510-78-6. (n.d.). BLD Pharm.

- 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors. (2001). Google Patents.

- N'-Methylnicotinamide | C7H8N2O | CID 64950. (n.d.). PubChem, National Institutes of Health.

- 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors. (n.d.). Google Patents.

- New Offering of 2-Aminonicotinamide. (2023). Labinsights.

- 1-Methylnicotinamide - Wikipedia. (n.d.).

- How can I specify pyridine as a substituent? (2014). Chemistry Stack Exchange.

- Nicotinamide | C6H6N2O | CID 936. (n.d.). PubChem, National Institutes of Health.

- N-methyl-2-(methylamino)pentanamide | C7H16N2O | CID 54190798. (n.d.). PubChem, National Institutes of Health.

- Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer. (2021). MDPI.

- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 870997-87-8 [sigmaaldrich.com]

- 6. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labinsights.nl [labinsights.nl]

- 8. WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 9. EP1259487B1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Theoretical Properties of 2-Amino-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the theoretical properties of 2-Amino-N-methylnicotinamide. This document is designed not as a rigid protocol, but as a foundational resource for researchers and drug development professionals. Our aim is to provide a deep, scientifically grounded understanding of this molecule, moving beyond simple data points to explore the causality behind its predicted behavior. By synthesizing data from computational models and contextualizing it with established biochemical principles, we endeavor to equip fellow scientists with the insights necessary for informed experimental design and hypothesis generation. Every piece of information herein is presented with a commitment to scientific integrity, providing a self-validating framework through clear explanations and traceable, authoritative references.

Introduction to this compound

This compound is a substituted pyridinecarboxamide, a class of compounds of significant interest in medicinal chemistry. Its core structure is related to nicotinamide (Vitamin B3), a fundamental component of the coenzymes NAD+ and NADP+. The introduction of an amino group at the 2-position and a methylamide at the 3-position of the pyridine ring suggests the potential for unique physicochemical and biological properties compared to its parent molecule. Understanding these theoretical properties is the first step in unlocking its potential applications, which could range from a novel biochemical probe to a scaffold for the development of new therapeutic agents. Derivatives of 2-aminonicotinamide have already shown promise as antifungal agents and inhibitors of VEGF-receptor tyrosine kinase, highlighting the potential of this chemical space.[1] This guide will provide a detailed exploration of the predicted characteristics of this compound, offering a solid foundation for future research endeavors.

Physicochemical and Structural Properties

A molecule's behavior in a biological system is fundamentally governed by its physicochemical properties. These characteristics, such as solubility, lipophilicity, and ionization state, dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, we can predict these key parameters using established computational models.

Structural and Molecular Data

The foundational data for this compound provides a clear identity for this molecule.

| Property | Value | Source |

| IUPAC Name | 2-amino-N-methylpyridine-3-carboxamide | ChemAxon |

| CAS Number | 870997-87-8 | Multiple Sources |

| Molecular Formula | C₇H₉N₃O | Sunway Pharm Ltd[2] |

| Molecular Weight | 151.17 g/mol | Sunway Pharm Ltd[2] |

| SMILES | CNC(=O)c1cccc[nH0]c1N | ChemAxon |

| InChI Key | KOAUKLIDSVHLCP-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical properties of this compound. These values are crucial for anticipating its behavior in aqueous and lipid environments, which is fundamental to its potential as a biologically active agent.

| Property | Predicted Value | Significance in Drug Discovery | Prediction Tool |

| pKa (most basic) | 4.25 | Influences ionization state at physiological pH, affecting solubility and membrane permeability. | ChemAxon |

| pKa (most acidic) | 15.86 | Indicates the acidity of the amide N-H proton. | ChemAxon |

| Aqueous Solubility (logS) | -1.5 | Predicts how well the compound dissolves in water, impacting formulation and bioavailability. | ALOGPS |

| Lipophilicity (logP) | 0.5 | Measures the partitioning between an oily and an aqueous phase, a key factor in membrane permeability. | ALOGPS |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | Correlates with hydrogen bonding potential and is a predictor of membrane permeability. | ChemAxon |

| Hydrogen Bond Donors | 2 | The amino and amide groups can donate hydrogen bonds, influencing interactions with biological targets. | ChemAxon |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, carbonyl oxygen, and amino nitrogen can accept hydrogen bonds. | ChemAxon |

| Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with better oral bioavailability. | ChemAxon |

Structural Visualization

The two-dimensional structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Predicted Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While experimental data is the gold standard, predicted spectra provide a valuable reference for what to expect during analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density around the proton and the proximity of other atoms.

| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H (C4-H) | 7.9 | dd |

| Pyridine H (C5-H) | 7.2 | dd |

| Pyridine H (C6-H) | 6.5 | dd |

| NH₂ | 5.8 | s (broad) |

| NH (amide) | 8.1 | q |

| CH₃ | 2.8 | d |

Note: Predictions are based on standard models and may vary depending on the solvent and other experimental conditions. Multiplicity is a simplified prediction.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

| Atom | Predicted Chemical Shift (ppm) |

| C=O (amide) | 168 |

| C2 (pyridine) | 158 |

| C3 (pyridine) | 115 |

| C4 (pyridine) | 138 |

| C5 (pyridine) | 112 |

| C6 (pyridine) | 145 |

| CH₃ | 26 |

Note: These are predicted values and should be used as a guide for spectral interpretation.

Potential Biological Activity and Metabolic Fate

While no direct experimental data on the biological activity of this compound is currently available in the public domain, we can infer potential activities and metabolic pathways based on its structural similarity to other known compounds.

Postulated Biological Roles

The 2-aminonicotinamide scaffold is present in molecules with demonstrated biological activity. For instance, some derivatives have been investigated as antifungal agents that inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[4] Others have been explored as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, a target in anti-angiogenic cancer therapy.[1] Therefore, it is plausible that this compound could serve as a starting point for the development of agents targeting these or other biological pathways.

Predicted Metabolic Pathway

The metabolism of this compound is likely to follow pathways similar to that of nicotinamide. Nicotinamide is methylated in the liver by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide.[4] This metabolite is then further oxidized by aldehyde oxidase. Given the structure of this compound, it could potentially be a substrate for similar enzymatic transformations.

The diagram below illustrates a postulated metabolic pathway for this compound, drawing parallels with known nicotinamide metabolism.

Potential Synthetic Approach

Retrosynthetic Analysis

A retrosynthetic analysis suggests that this compound could be synthesized from 2-chloronicotinic acid. The key steps would be the formation of the N-methylamide followed by nucleophilic aromatic substitution of the chlorine with an amino group.

Proposed Synthesis Workflow

The following diagram outlines a potential workflow for the synthesis and purification of this compound.

Experimental Protocol (Hypothetical):

-

Amide Formation: 2-Chloronicotinic acid would be converted to the corresponding acid chloride using a reagent such as thionyl chloride. The crude acid chloride would then be reacted with methylamine in an appropriate solvent to form 2-chloro-N-methylnicotinamide.

-

Purification of Intermediate: The resulting 2-chloro-N-methylnicotinamide would be purified using a suitable technique, such as column chromatography on silica gel.

-

Amination: The purified 2-chloro-N-methylnicotinamide would undergo nucleophilic aromatic substitution with a source of ammonia, potentially in a sealed vessel at elevated temperature and pressure, to replace the chlorine atom with an amino group.

-

Final Purification: The final product, this compound, would be purified by recrystallization from an appropriate solvent system to yield the pure compound.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Appropriate safety precautions and reaction optimization would be necessary.

Safety and Handling

Based on the GHS information available for related compounds, this compound should be handled with care in a laboratory setting. It is predicted to be a solid at room temperature. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Directions